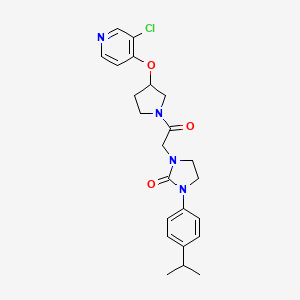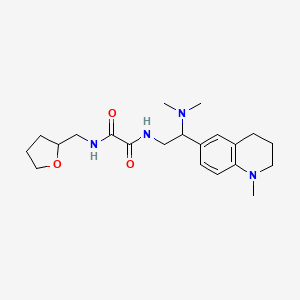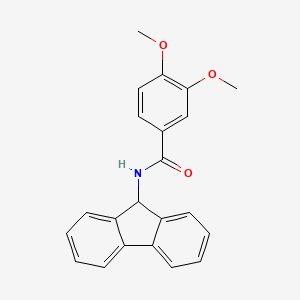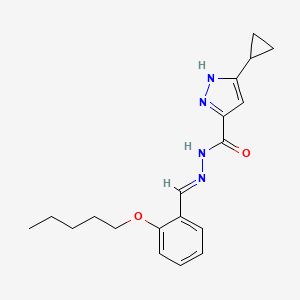
(E)-3-cyclopropyl-N'-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of benzylidene derivative. Benzylidene compounds are formally derivatives of benzylidene . They are often used in organic synthesis and can exhibit various biological properties .
Chemical Reactions Analysis
Benzylidene compounds can participate in various chemical reactions. For example, they can undergo Knoevenagel condensation reactions .科学的研究の応用
Molecular Docking and Spectroscopic Studies
The compound similar to (E)-3-cyclopropyl-N'-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide, specifically (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), was synthesized and characterized by various spectroscopic methods including FT-IR, NMR, and ESI-MS. It underwent molecular docking studies, indicating potential as an anti-diabetic agent. This highlights the compound's relevance in the development of new therapeutic agents based on structural and molecular studies (Karrouchi et al., 2021).
Antimicrobial and Antioxidant Activities
Another closely related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrated in vitro antidiabetic and antioxidant activities. Its molecular docking studies revealed potential anti-diabetic activity through inhibition of α-glucosidase, showcasing its applicability in medical research targeting metabolic disorders (Karrouchi et al., 2020).
Synthesis of Heterocyclic Compounds from Salicylic Acid Hydrazide
Heterocyclic compounds derived from hydrazides, such as 1,3,4-oxadiazole and thiazolidinone derivatives, were synthesized, demonstrating the versatility of pyrazole-carbohydrazide derivatives in generating bioactive molecules. These compounds were evaluated for antimicrobial activities, showcasing their potential in drug discovery for microbial infections (Sarshira et al., 2016).
Novel Pyrazole Integrated 1,3,4-Oxadiazoles
The synthesis of novel pyrazole integrated 1,3,4-oxadiazoles, characterized by analytical and spectral methods, revealed potent to weak antimicrobial activity. This work highlights the potential of pyrazole-carbohydrazide derivatives in the development of new antimicrobial agents (Ningaiah et al., 2014).
Vibrational Spectroscopic Investigations
Vibrational spectroscopic studies of a similar compound, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, alongside molecular dynamic simulations and molecular docking, offer insights into the compound's stability and potential inhibitory action against specific proteins, contributing to the understanding of its interactions at the molecular level (Pillai et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-pentoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-3-6-11-25-18-8-5-4-7-15(18)13-20-23-19(24)17-12-16(21-22-17)14-9-10-14/h4-5,7-8,12-14H,2-3,6,9-11H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFIOBGRLGCCB-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)
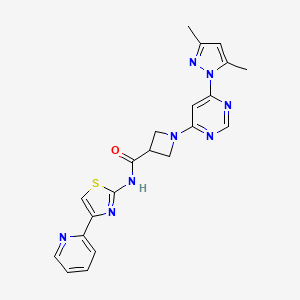
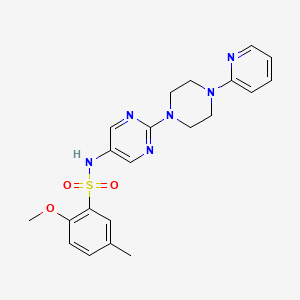
![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)
![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)
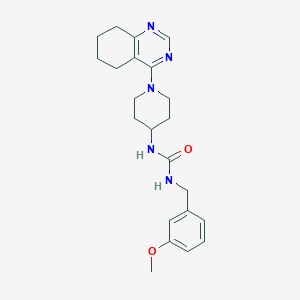
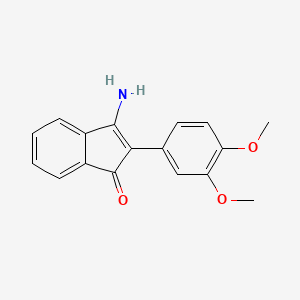
![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)
